![molecular formula C11H21N2O4P B12609236 Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate CAS No. 648921-29-3](/img/structure/B12609236.png)
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate is an organophosphorus compound that features a cyano group, a morpholine ring, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyano and morpholine-containing precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide containing the cyano and morpholine groups under mild conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents are selected to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines. Substitution reactions can result in a variety of phosphonate derivatives .
Scientific Research Applications
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.
Mechanism of Action
The mechanism by which diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that normally process phosphate-containing substrates. This inhibition can occur through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyanophosphonate: Similar in structure but lacks the morpholine ring.
Diethyl [1-(4-morpholinyl)propyl]phosphonate: Contains a morpholine ring but differs in the alkyl chain structure
Uniqueness
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate is unique due to the presence of both the cyano group and the morpholine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
648921-29-3 |
|---|---|
Molecular Formula |
C11H21N2O4P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-3-morpholin-4-ylpropanenitrile |
InChI |
InChI=1S/C11H21N2O4P/c1-3-16-18(14,17-4-2)11(9-12)10-13-5-7-15-8-6-13/h11H,3-8,10H2,1-2H3 |
InChI Key |
BEVYZALODYYRQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CN1CCOCC1)C#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



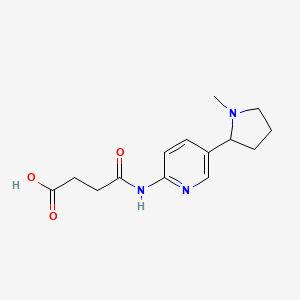
![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)
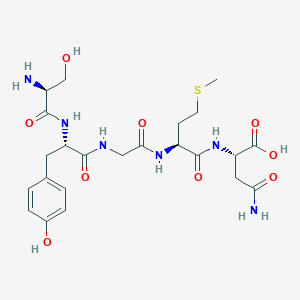
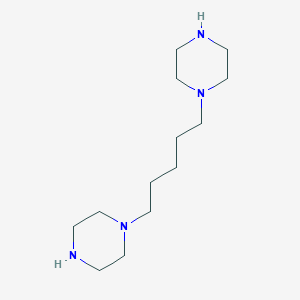
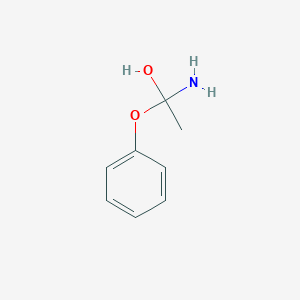
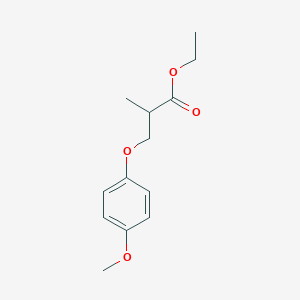
![Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12609192.png)
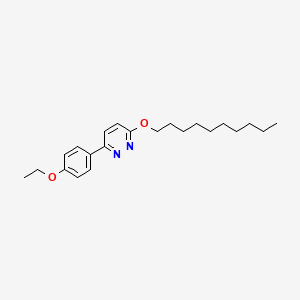
![4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one](/img/structure/B12609202.png)


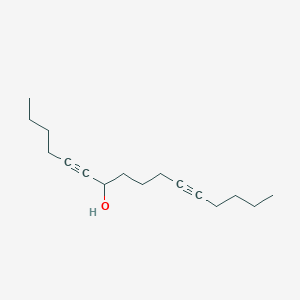
![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
